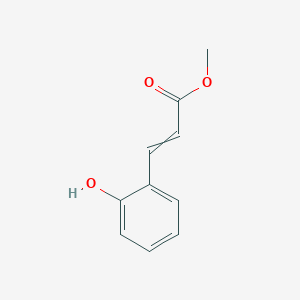

Methyl 3-(2-hydroxyphenyl)prop-2-enoate

カタログ番号 B1360129

CAS番号:

20883-98-1

分子量: 178.18 g/mol

InChIキー: YMXREWKKROWOSO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

科学的研究の応用

Synthesis of Novel Compounds and Derivatives

- Methyl 3-(2-hydroxyphenyl)prop-2-enoate is utilized in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This process involves treatment with concentrated HBr solution, followed by transformations into N-substituted derivatives, which are then hydrolyzed and lactamized to afford β-lactams containing exocyclic alkylidene and methylidene groups (Buchholz & Hoffmann, 1991).

Preparation of Heterocyclic Systems

- It is used in preparing methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates, leading to the synthesis of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure and Spectral Analysis

- The compound is key in synthesizing novel derivatives for molecular structure analysis, spectral study, and DFT computational approaches, providing insights into antimicrobial activity and molecular docking simulations (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Nonlinear Optical (NLO) Material Research

- It is significant in the vibrational spectral studies of organic non-linear optic crystals. These studies involve quantum computations to understand the equilibrium geometry, vibrational wavenumbers, intensities, and hyperpolarizability, contributing to the advancement of NLO materials (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).

Exploration of Non-Hydrogen Bonding Interactions

- Research on this compound has provided insights into rare non-hydrogen bonding interactions, such as N⋯π and O⋯π interactions, in the crystal packing of related enoates. This is crucial for understanding the structural aspects of molecular compounds (Zhang, Wu, & Zhang, 2011).

Antimicrobial Activity and Penicillin-Binding Protein Inhibition

- Studies include synthesis and characterization of derivatives for investigating their potential as antimicrobial agents and inhibitors of penicillin-binding proteins. These studies encompass structural, vibrational spectroscopic, and computational approaches (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Laser Dye Research in Organic Polymers

- The compound is investigated for its role in the photophysical characterization of laser dyes in silicon-containing organic copolymers, aiding in the development of materials with high photo-stability and attractive laser media properties (Tyagi, Agua, Penzkofer, García, Sastre, Costela, & García‐Moreno, 2007).

Investigation of Sphagnum Acid Thermochemolysis in Peatlands

- Research includes studying the effect of redox conditions on sphagnum acid thermochemolysis product distributions in peatlands, providing insights into environmental and ecological processes (Swain & Abbott, 2013).

Analysis of Structural Instability and Derivative Formation

- It is also important in the study of umbelliferone instability, where its transformation to various derivatives during extraction processes is analyzed. This research is relevant for food producers and consumers, highlighting the transformation of compounds during processing (Dawidowicz, Bernacik, & Typek, 2018).

Safety And Hazards

特性

IUPAC Name |

methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXREWKKROWOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943139 | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

CAS RN |

20883-98-1 | |

| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To a stirred mixture of ortho-hydroxycinnamic acid (1.00 g, 6.09 mmol) in 10 mL of ether and 10 mL of methanol was added etheral diazomethane until the mixture became yellowish. The mixture was stirred at room temperature for 15 minutes, and the excess diazomethane was destroyed with the addition of acetic acid. The mixture was concentrated in vacuo and diluted with 100 mL of ethyl acetate. This ethyl acetate solution was washed with saturated sodium bicarbonate solution (3×60 mL) and brine (1×60 mL). The organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo to give 1.02 g (94%) of methyl ortho-hydroxycinnamate B.

Yield

94%

Synthesis routes and methods II

Procedure details

To a 250-mL round bottom flask were added, in turn, 5.57 g (33.9 mmol) of 2-hydroxycinnamic acid, 80 mL of methanol, and 6 drops of concentrated sulfuric acid. The resulting clear solution was heated to reflux for 6 hours and then allowed to cool to room temperature. The solvent was removed in vacuo to give a sticky white solid. The solid was dissolved in 80 mL of ethyl acetate, and washed with: 3 40-mL portions of 10% aqueous sodium bicarbonate; 1 40-mL portion of water; and 2 25 mL portions of brine. The organic layer was concentrated in vacuo to give 5.51 g (91.4%) of methyl 2-hydroxycinnamate as a white solid.

Yield

91.4%

Synthesis routes and methods III

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Synthesis routes and methods IV

Procedure details

Name

CC(C(=O)[O-])=P(c1ccccc1)(c1ccccc1)c1ccccc1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

COC(=O)C(C)=Cc1ccccc1O

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。